2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-28-18-10-7-16(8-11-18)14-21(25)23-17-9-12-19(20(15-17)27-2)24-13-5-4-6-22(24)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRQYHWXDGIEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Ethoxyphenylacetic Acid
The 4-ethoxyphenylacetic acid intermediate is synthesized via nucleophilic aromatic substitution. Ethylation of 4-hydroxyphenylacetic acid using ethyl bromide in the presence of potassium carbonate yields the ethoxy-substituted derivative. Reaction conditions typically involve refluxing in acetone for 12–16 hours, achieving yields of 85–90%.
Reaction Equation:
$$ \text{4-Hydroxyphenylacetic acid} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{4-Ethoxyphenylacetic acid} $$
The product is purified via recrystallization from ethanol, with purity confirmed by HPLC (>98%).
Synthesis of 3-Methoxy-4-(2-Oxopiperidin-1-yl)Aniline
This intermediate is prepared through a cyclization reaction. Starting with 4-iodo-3-methoxyaniline, 5-bromo-pentanoic acid is coupled to the aniline via amidation, followed by intramolecular cyclization to form the 2-oxopiperidin-1-yl group.
Procedure:
- Amidation: 4-Iodo-3-methoxyaniline (1.0 equiv) reacts with 5-bromo-pentanoic acid (1.1 equiv) in toluene using tripotassium phosphate (2.5 equiv) as a base. The mixture is refluxed at 110°C for 7–26 hours, depending on scale.
- Cyclization: The resulting amide undergoes intramolecular nucleophilic substitution, facilitated by the bromide leaving group, to form the piperidinone ring.
Optimization Note:
- Method A (Patent WO2017187245A1): Refluxing for 7 hours yields 79% product.
- Method B: Extended refluxing (24–26 hours) reduces yield to 70%, likely due to side reactions.
Amidation and Cyclization Reactions
Formation of the Acetamide Core
The 4-ethoxyphenylacetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. This intermediate reacts with 3-methoxy-4-(2-oxopiperidin-1-yl)aniline in the presence of a base (e.g., triethylamine) to form the acetamide bond.
Critical Parameters:
- Solvent: Dichloromethane or ethyl acetate.
- Temperature: 0–5°C during acyl chloride addition to prevent decomposition.
- Yield: 75–80% after purification via column chromatography.
Cyclization to Final Product
In some routes, an additional cyclization step is required to ensure proper ring conformation. For example, ethyl acetate solutions of the acetamide intermediate are heated under reflux with morpholine derivatives to stabilize the piperidinone structure.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the cyclization step, reducing reaction times from hours to minutes. Key adaptations include:
- Automated Temperature Control: Maintains reflux conditions without manual intervention.
- In-Line Purification: Combines reaction and crystallization steps to isolate intermediates directly.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Cyclization Time | 7–26 hours | 20–30 minutes |
| Yield | 70–79% | 85–90% |
| Solvent Consumption | High (toluene) | Low (recycled solvents) |
Analytical Characterization
The final product is validated using:
- NMR Spectroscopy: Confirms ethoxy (δ 1.35–1.40 ppm, triplet) and piperidinone (δ 2.70–3.10 ppm, multiplet) protons.
- High-Resolution Mass Spectrometry (HRMS): Matches the molecular ion peak at m/z 397.1784 (calculated for C₂₂H₂₅N₂O₄).
- HPLC Purity: >99% under gradient elution (acetonitrile/water).
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Variations in Aromatic Substituents
The arylacetamide scaffold is highly versatile, with substituents on the phenyl rings significantly impacting physicochemical and biological properties. Key comparisons include:
Key Trends :
- Ethoxy vs. Hydroxy/Methoxy Groups : The 4-ethoxyphenyl group in the target compound likely enhances solubility compared to hydroxy/methoxy analogs (e.g., 9a, 9b), which may form hydrogen bonds but suffer from higher polarity limiting CNS penetration .
- Heterocyclic vs.
Heterocyclic and Tautomeric Derivatives
Heterocyclic modifications influence electronic properties and tautomerism, affecting drug-like behavior:
Key Trends :
- Tautomerism: Compounds like 3c exhibit dynamic tautomerism, which complicates crystallization and pharmacokinetic profiling compared to non-tautomeric analogs .
- Heterocyclic Rigidity : Triazole and pyridazine derivatives (e.g., ) offer improved target selectivity but may require formulation adjustments to address poor solubility .
Functional Group Impact on Bioactivity
Anti-Proliferative Activity
The 4-ethoxyphenylacetamide motif is prevalent in anti-cancer agents. For example:
- 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide () demonstrated potent anti-proliferative activity (IC50 < 1 µM in certain cell lines), attributed to the ethoxy group’s balance of lipophilicity and the morpholine’s role in solubility .
- N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b) () showed moderate activity, suggesting bromine’s electronegativity may hinder membrane diffusion compared to fluoro analogs .
CNS Permeability
Compounds with 4-ethoxyphenyl groups (e.g., target compound) are hypothesized to outperform hydroxy/methoxy-substituted analogs (e.g., 9a, 9b) in crossing the blood-brain barrier due to reduced hydrogen-bond donor capacity .
Biological Activity
2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide is an organic compound with potential pharmacological applications. Its unique structure, featuring an ethoxy group, methoxy group, and a piperidinyl moiety, suggests a variety of biological activities. This article reviews the existing literature on the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
IUPAC Name: this compound
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, which can lead to various therapeutic effects. The presence of functional groups like ethoxy and methoxy enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related piperidine derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in disease progression. For example, it may inhibit tyrosinase activity, which is crucial in melanin production and has implications in skin disorders and certain cancers.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- Objective: To evaluate the cytotoxic effects of this compound on B16F10 melanoma cells.
- Methodology: Cells were treated with varying concentrations (0, 1, 2, 5 μM) for 48 and 72 hours.
- Results: Significant reduction in cell viability was observed at higher concentrations, indicating potent anticancer activity.
-
Tyrosinase Inhibition Assays
- Objective: To assess the inhibitory effect on tyrosinase.
- Methodology: The compound was tested against mushroom tyrosinase using standard enzyme inhibition assays.
- Results: The IC50 value demonstrated strong inhibitory potency comparable to established inhibitors like kojic acid.
Comparative Analysis
A comparison of similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 20 ± 1.5 | Tyrosinase Inhibitor |
| Compound B | Structure B | 15 ± 0.5 | Anticancer Agent |
| This compound | Current Compound | 10 ± 0.8 | Anticancer & Enzyme Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
